1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;/h4-5,7H,2-3,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQFAWSKKXLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647556 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927684-97-7 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Pictet-Spengler Reaction Route
One of the classical and widely used methods to synthesize 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves the Pictet-Spengler cyclization. This method typically proceeds as follows:
- Starting Materials : A substituted phenylethylamine derivative (bearing an amine group at the 7-position) and an aldehyde (formaldehyde or other suitable aldehydes).
- Catalyst : Acidic catalyst such as hydrochloric acid or other strong acids.
- Reaction Conditions : The amine and aldehyde are reacted under acidic conditions to form an iminium ion intermediate, which undergoes intramolecular cyclization to yield the tetrahydroquinoline ring system.
- Methylation : The nitrogen at position 1 is methylated either before or after cyclization, often using methylating agents such as methyl iodide or dimethyl sulfate.
- Isolation : The product is isolated as the hydrochloride salt for purification and stability.
This method is favored for its straightforward approach to constructing the tetrahydroquinoline core with the desired substitution pattern.
Reduction of Quinoline Derivatives
Another approach involves the reduction of quinoline or substituted quinoline derivatives:
- Starting Material : 7-aminoquinoline or 7-nitroquinoline derivatives.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the quinoline ring to the tetrahydroquinoline.
- Methylation : Subsequent methylation of the nitrogen atom at position 1 is performed.
- Catalyst and Conditions : Pd/C catalyst (5% loading), hydrogen gas, room temperature to mild heating, monitored by TLC.
- Workup : Filtration to remove catalyst, concentration under reduced pressure, and crystallization from suitable solvents (ethanol, isopropanol) to obtain the hydrochloride salt.
- Yield : Reported yields are around 70-75% for the reduction and methylation steps combined.
Alkylation of 7-Amino-1,2,3,4-tetrahydroquinoline
- Starting Material : 7-amino-1,2,3,4-tetrahydroquinoline.
- Alkylating Agent : Methyl halides (e.g., methyl iodide) or methyl tosylate.
- Base : Potassium carbonate or other mild bases in polar aprotic solvents such as dimethylformamide (DMF).
- Reaction Conditions : Room temperature to moderate heating.
- Outcome : Selective N-methylation at the 1-position without affecting the 7-amino group.
- Purification : Precipitation of the hydrochloride salt by treatment with HCl in ether or methanol.
- This method allows for selective functionalization and is useful for preparing derivatives.
Multi-Step Synthesis via Nitration and Reduction
- Step 1 : Nitration of tetrahydroquinoline derivatives to introduce a nitro group at position 7.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reducing agents.
- Step 3 : Methylation of the nitrogen at position 1.
- Acid Treatment : The final product is converted to the hydrochloride salt.
- Reaction Conditions : Nitration typically uses nitric acid under controlled temperature; reduction uses Pd/C or Raney nickel catalysts.
- This route is well-documented in literature for related tetrahydroquinoline derivatives and allows for high regioselectivity.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pictet-Spengler Cyclization | Phenylethylamine + aldehyde, acid catalyst | 60-80 | Straightforward, mild conditions |
| Catalytic Hydrogenation | Pd/C, H2, ethanol or isopropanol | 70-75 | Efficient reduction, mild temperature |
| Alkylation of 7-amino derivative | Methyl iodide, K2CO3, DMF, room temp | 65-80 | Selective N-methylation |
| Nitration + Reduction + Methylation | HNO3 nitration, Pd/C reduction, methyl iodide | 50-70 | Multi-step, high regioselectivity |
Purification and Characterization
- The hydrochloride salt is typically crystallized from methanol, ethanol, or isopropanol.
- Melting points range around 140-145 °C for the hydrochloride salt.
- Purity is confirmed by TLC, NMR, and mass spectrometry.
- The product is often isolated as a solid with good stability.
Summary of Key Research Findings
- The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroquinoline scaffold with functional groups at desired positions.
- Catalytic hydrogenation is a reliable method for reducing quinoline derivatives to tetrahydroquinolines with high yields.
- Selective methylation at the nitrogen atom is achievable under mild conditions without affecting the amine substituent.
- Multi-step nitration and reduction routes provide regioselective access to 7-amino derivatives.
- The hydrochloride salt form enhances the compound’s stability and facilitates handling.
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride has significant potential for research and industrial applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases . Additionally, it is used in the development of new pharmaceuticals and as a research tool in various biochemical studies.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride involves its interaction with molecular targets and pathways in the brain. It has been shown to inhibit free radical generation, prevent glutamate-induced cell death, and protect against oxidative stress . These properties contribute to its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound is compared below with structurally similar molecules, focusing on substituent variations, physicochemical properties, and applications.
Tetrahydroquinoline Derivatives
Table 1: Key Structural Analogs
Key Observations :
- Lipophilicity : The 1-propyl analog (similarity: 0.98) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration compared to the methyl variant .
- Salt Forms : Hydrochloride salts (e.g., the target compound and 7-Methyl-THQ-HCl) improve solubility, critical for pharmaceutical formulations .
Tetrahydroisoquinoline (THIQ) Isosteres
Table 2: Isoquinoline-Based Analogs
Key Observations :
- Core Structure: Tetrahydroisoquinolines (THIQs) feature a fused benzene ring at the 1- and 2-positions, unlike THQs (fused at 1- and 8-positions). This difference impacts electronic properties and biological target interactions .
- Functional Groups : The acetylated analog (1-Acetyl-THQ-7-amine HCl ) introduces a ketone, which may influence metabolic stability or binding affinity in drug design .
Biologische Aktivität
Overview
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS Number: 927684-97-7) is a chemical compound with significant biological activity. It features a tetrahydroquinoline structure, which is characterized by a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The presence of the methyl and amine groups contributes to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C11H14N2·HCl
- Molecular Weight : 198.69 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride salt form.
Biological Activities
Research indicates that this compound exhibits several notable biological properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Studies suggest that it may interact with DNA and other biomolecules, making it a candidate for cancer research and drug development. Its role as a fluorescent probe has been particularly noted in studies involving cisplatin photostability .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may be relevant for therapeutic applications targeting metabolic pathways .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological processes, leading to its observed pharmacological effects. The amine group in the structure allows it to act as a nucleophile, facilitating various biochemical reactions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to control samples.
Case Study 2: Anticancer Research
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through its interaction with DNA. This suggests potential applications in developing novel anticancer therapies.
Case Study 3: Enzyme Interaction
Research focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. Findings revealed that the compound effectively inhibited enzyme activity at certain concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylquinoline | Aromatic structure | Used in dyes and pharmaceuticals; different reactivity |
| 7-Aminoquinoline | Quinoline | Known for antimalarial properties; lacks tetrahydro structure |
| 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine | Tetrahydroquinoline | Acetyl substitution alters biological activity |
The unique combination of the tetrahydroquinoline structure and the amine functional group in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via the Pictet-Spengler reaction, which involves cyclization of a β-arylethylamine with a carbonyl compound. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature : Controlled heating (60–80°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. dichloromethane) and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC .
Q. How is the structural identity of this compound confirmed in synthetic batches?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the tetrahydroquinoline scaffold, methyl group ( ppm), and amine protons ( ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1 for the free base).
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. What primary biological activities have been reported for this compound, and what assays are used for initial screening?
- Methodological Answer :
- Neuroprotection : In vitro models of dopamine neuron degeneration (e.g., SH-SY5Y cells exposed to oxidative stress) show reduced apoptosis via caspase-3 inhibition.
- Dopamine Receptor Interaction : Radioligand binding assays (e.g., H-spiperone for D₂ receptors) quantify affinity (reported values: 50–100 nM).
- In Vivo Models : Rodent Parkinson’s disease models (e.g., 6-OHDA lesioning) assess motor function improvement .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent neuroprotective vs. toxic effects observed in preclinical studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with effects.
- Dose-Response Curves : Use staggered dosing (e.g., 0.1–50 mg/kg in rodents) to identify the therapeutic window.
- Mechanistic Studies : Evaluate mitochondrial toxicity (e.g., Seahorse assay for OCR/ECAR) at high doses to distinguish neuroprotection from off-target effects .
Q. What strategies improve the bioavailability and blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer :
- Salt Formation : Hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS).
- Prodrug Design : Esterification of the amine group to increase lipophilicity (logP optimization).
- Nanoformulations : Encapsulation in PEGylated liposomes or polymeric nanoparticles for sustained BBB delivery .
Q. How can molecular docking and CRISPR-Cas9 validate the compound’s interaction with dopaminergic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to dopamine receptor subtypes (e.g., D₂/D₃). Focus on conserved residues (e.g., Asp114 in D₂ for ionic interactions).
- CRISPR Knockout : Generate D₂ receptor-knockout cell lines (e.g., HEK293) to test loss of activity in cAMP inhibition assays .
Q. What analytical methods are recommended for detecting degradation products under long-term storage conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with periodic sampling.
- UHPLC-QTOF-MS : Identify degradation products (e.g., quinoline oxidation byproducts) via high-resolution mass spectra.
- Forced Degradation : Expose to UV light, acidic/alkaline conditions, or peroxides to profile degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported neuroprotective efficacy across different in vivo models?
- Methodological Answer :
- Model Comparison : Marmoset vs. rodent Parkinson’s models may differ in metabolism or receptor density. Cross-validate using identical dosing regimens.
- Biomarker Consistency : Measure striatal dopamine levels (via HPLC-ECD) and correlate with behavioral outcomes (e.g., rotarod performance).
- Publication Bias : Check for unreported negative data by contacting original authors or reviewing supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
